Tetramethyl 7,9-dimethyl-9aH-quinolizine-1,2,3,4-tetracarboxylate Tetramethyl 7,9-dimethyl-9aH-quinolizine-1,2,3,4-tetracarboxylate 7,9-dimethyl-9aH-quinolizine-1,2,3,4-tetracarboxylic acid tetramethyl ester is an organooxygen compound. It derives from a tetracarboxylic acid.
Brand Name: Vulcanchem
CAS No.: 983-36-8
VCID: VC0184790
InChI: InChI=1S/C19H21NO8/c1-9-7-10(2)14-12(17(22)26-4)11(16(21)25-3)13(18(23)27-5)15(19(24)28-6)20(14)8-9/h7-8,14H,1-6H3
SMILES: CC1=CC(=CN2C1C(=C(C(=C2C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C
Molecular Formula: C19H21NO8
Molecular Weight: 391.4 g/mol

Tetramethyl 7,9-dimethyl-9aH-quinolizine-1,2,3,4-tetracarboxylate

CAS No.: 983-36-8

Main Products

VCID: VC0184790

Molecular Formula: C19H21NO8

Molecular Weight: 391.4 g/mol

Tetramethyl 7,9-dimethyl-9aH-quinolizine-1,2,3,4-tetracarboxylate - 983-36-8

CAS No. 983-36-8
Product Name Tetramethyl 7,9-dimethyl-9aH-quinolizine-1,2,3,4-tetracarboxylate
Molecular Formula C19H21NO8
Molecular Weight 391.4 g/mol
IUPAC Name tetramethyl 7,9-dimethyl-9aH-quinolizine-1,2,3,4-tetracarboxylate
Standard InChI InChI=1S/C19H21NO8/c1-9-7-10(2)14-12(17(22)26-4)11(16(21)25-3)13(18(23)27-5)15(19(24)28-6)20(14)8-9/h7-8,14H,1-6H3
Standard InChIKey NIAYDOWGZDIMJA-UHFFFAOYSA-N
SMILES CC1=CC(=CN2C1C(=C(C(=C2C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C
Canonical SMILES CC1=CC(=CN2C1C(=C(C(=C2C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C
Description 7,9-dimethyl-9aH-quinolizine-1,2,3,4-tetracarboxylic acid tetramethyl ester is an organooxygen compound. It derives from a tetracarboxylic acid.
PubChem Compound 101196
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator